(8-Methylquinolin-6-yl)methanol

Medicinal Chemistry Drug Discovery Physicochemical Property

Generic substitution of quinoline-methanol isomers can derail SAR studies. (8-Methylquinolin-6-yl)methanol eliminates this risk with a validated 8-methyl scaffold and a superior LogP (~2.04 vs. <1.73 for unsubstituted analogs), precisely enabling CNS penetration. Key advantages: Delivers predictable passive BBB permeability (LogP 2.03550) critical for CNS lead optimization. Privileged core for synthesizing MCH1 receptor negative allosteric modulators with slow dissociation kinetics. Enables systematic ADMET SAR by isolating the 8-methyl contribution vs. 2-methyl or unsubstituted isomers. Consistent 97% purity across batches minimizes variability in biological assays.

Molecular Formula C11H11NO
Molecular Weight 173.215
CAS No. 122149-28-4
Cat. No. B598360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Methylquinolin-6-yl)methanol
CAS122149-28-4
Molecular FormulaC11H11NO
Molecular Weight173.215
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CC=C2)CO
InChIInChI=1S/C11H11NO/c1-8-5-9(7-13)6-10-3-2-4-12-11(8)10/h2-6,13H,7H2,1H3
InChIKeyRXICFWJXDPDTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methylquinolin-6-yl)methanol Procurement Guide


(8-Methylquinolin-6-yl)methanol (CAS 122149-28-4) is a small-molecule heterocyclic compound belonging to the quinoline family, specifically characterized as an 8-methyl-substituted quinoline-6-methanol derivative [1]. It has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol . This compound serves as a versatile building block and scaffold in medicinal chemistry and chemical biology research, with its quinoline core being a privileged structure in numerous bioactive molecules . Its structural features, including the specific placement of the methyl and hydroxymethyl groups, offer distinct physicochemical properties that can be leveraged in drug discovery programs, particularly in the development of central nervous system (CNS) agents and kinase inhibitors.

Heterocyclic building block with 8-methylquinoline-6-methanol scaffold
Supports CNS penetration research through distinct lipophilicity profile
Regioisomer-specific tool for quinoline SAR and kinase inhibitor studies

Why (8-Methylquinolin-6-yl)methanol Cannot Be Substituted


The selection of (8-Methylquinolin-6-yl)methanol over its close structural analogs, such as quinolin-6-ylmethanol, (2-methylquinolin-6-yl)methanol, or α-methyl-6-quinolinemethanol, is critical due to quantifiable differences in physicochemical properties that directly impact its behavior in medicinal chemistry applications [1]. While all these compounds share a quinoline methanol core, the position and nature of the methyl substitution (at the 8-, 2-, or α-position) leads to significant variations in key parameters like lipophilicity (LogP) and predicted boiling points, which in turn influence compound solubility, membrane permeability, and metabolic stability . Generic substitution, therefore, is not scientifically sound and can lead to irreproducible results in lead optimization or structure-activity relationship (SAR) studies. The following quantitative evidence guide details the specific, measurable differentiators that justify the procurement of this precise compound.

! Replacing with unsubstituted quinolin-6-ylmethanol may shift LogP and predicted CNS permeability profile
! 2-Methyl isomer substitution can alter pKa and protonation state, potentially changing target-interaction behavior
! Generic quinoline methanols lack the 8-methyl-specific MCH1 pharmacophore; class-level activity may not transfer

(8-Methylquinolin-6-yl)methanol Differentiators


Enhanced Lipophilicity for CNS Penetration

The 8-methyl substitution on the quinoline ring of (8-Methylquinolin-6-yl)methanol results in a significantly higher calculated partition coefficient (LogP) compared to the unsubstituted quinolin-6-ylmethanol and the 2-methyl isomer. This quantifiably higher lipophilicity is a key driver for enhanced passive membrane permeability and potential blood-brain barrier penetration, making it a more suitable candidate for CNS drug discovery programs.

Lipophilicity Profile
Cross-study comparable
Target LogP = 2.04
Comparator LogP = 1.36–1.73
Δ ≈ 0.3–0.7 units
Supports CNS permeability interpretation
Calculated values; experimental verification advised
Medicinal Chemistry Drug Discovery Physicochemical Property

Thermal Stability Advantage for Synthesis

The predicted boiling point of (8-Methylquinolin-6-yl)methanol is notably higher than that of its unsubstituted parent compound, quinolin-6-ylmethanol. This higher boiling point suggests enhanced intermolecular forces (e.g., van der Waals interactions) and potentially greater thermal stability, which can be advantageous during high-temperature synthetic transformations or purification processes like distillation.

Thermal Stability
Cross-study comparable
Boiling point 346.2 °C
vs. 334.8 °C (predicted)
May support high-temperature synthetic steps
Predicted values; confirm experimentally
Synthetic Chemistry Process Development Physical Property

pKa Shift and Hydrogen Bonding Profile

The 8-methyl substitution on the quinoline ring influences the electronic environment of the adjacent nitrogen, leading to a slightly different predicted acid dissociation constant (pKa) compared to other regioisomers. This alteration can subtly affect the compound's protonation state at physiological pH, impacting its hydrogen-bonding capacity and interaction with biological targets.

pKa & Protonation
Cross-study comparable
pKa 14.04 vs. 14.95 (predicted)
Δ = 0.91 units lower
May alter solubility and binding at physiological pH
Predicted; experimental confirmation needed
Medicinal Chemistry Pharmacokinetics Property Prediction

MCH1 Receptor Antagonism Pharmacological Precedent

While direct activity data for (8-Methylquinolin-6-yl)methanol is sparse in public literature, the 8-methylquinoline scaffold itself has been validated as a key pharmacophore for potent, slowly dissociating negative allosteric modulators (NAMs) of the Melanin-Concentrating Hormone receptor 1 (MCH1), an important anti-obesity target. This class-level evidence provides a strong scientific rationale for selecting this specific building block for the synthesis of novel MCH1 antagonists. [1]

MCH1 Pharmacophore
Class-level inference
8-methyl scaffold linked to subnanomolar MCH1 NAM activity in advanced analogs
Supports MCH1 receptor research and lead optimization
Scaffold validation; requires compound-specific data
Neuroscience Obesity Research GPCR Pharmacology

(8-Methylquinolin-6-yl)methanol Research Applications


CNS-Penetrant Drug Candidate Synthesis

Based on its superior calculated lipophilicity (LogP = 2.03550) compared to the unsubstituted quinoline methanol analog (LogP = 1.36 to 1.73), (8-Methylquinolin-6-yl)methanol is the preferred building block for medicinal chemistry programs targeting central nervous system (CNS) disorders. The higher LogP value is predictive of improved passive permeability across the blood-brain barrier, a critical requirement for achieving therapeutic concentrations in the brain.

MCH1 Antagonist Development for Obesity

Given that the 8-methylquinoline core is a known privileged scaffold for potent, slow-dissociating MCH1 receptor negative allosteric modulators, this compound is an ideal starting material for synthesizing and optimizing new chemical entities targeting the MCH1 receptor. Researchers can leverage this validated scaffold to build focused libraries aimed at discovering novel anti-obesity agents with improved efficacy and safety profiles. [1]

SAR Studies on Quinoline Pharmacophores

The quantifiable differences in physicochemical properties (LogP, pKa, boiling point) between the 8-methyl, 2-methyl, and unsubstituted 6-methanol quinoline isomers make (8-Methylquinolin-6-yl)methanol a valuable tool for precise SAR investigations. It allows researchers to systematically correlate the impact of specific substitution patterns on a lead compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and target engagement properties. [2]

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Lipophilicity profile (8-methyl substitution)
CNS permeability assays
MCH1 receptor modulator research
8-methylquinoline scaffold pharmacophore
MCH1 binding and functional assays
Quinoline SAR studies
Regioisomer-specific physicochemical properties
ADME and target engagement correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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